4-(3,3-Difluoropyrrolidin-1-yl)-3-nitrobenzaldehyde
Description
4-(3,3-Difluoropyrrolidin-1-yl)-3-nitrobenzaldehyde is a fluorinated aromatic aldehyde featuring a nitro group at the 3-position and a 3,3-difluoropyrrolidinyl moiety at the 4-position of the benzaldehyde scaffold. The compound’s structure combines electron-withdrawing (nitro) and electron-donating (pyrrolidinyl) groups, which influence its reactivity and physicochemical properties. Fluorination at the pyrrolidine ring enhances metabolic stability and lipophilicity, making it a candidate for medicinal chemistry applications, particularly in the synthesis of bioactive molecules .
For example, 3-nitrobenzaldehyde derivatives have been used in condensation reactions to generate azetidin-2-ones with demonstrated antimicrobial activity .
Properties
IUPAC Name |
4-(3,3-difluoropyrrolidin-1-yl)-3-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O3/c12-11(13)3-4-14(7-11)9-2-1-8(6-16)5-10(9)15(17)18/h1-2,5-6H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRSNKVKGQFWCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)-3-nitrobenzaldehyde typically involves multi-step organic synthesisIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .
Chemical Reactions Analysis
4-(3,3-Difluoropyrrolidin-1-yl)-3-nitrobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The difluoropyrrolidinyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions.
Scientific Research Applications
4-(3,3-Difluoropyrrolidin-1-yl)-3-nitrobenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)-3-nitrobenzaldehyde involves its interaction with specific molecular targets. For instance, it may act as an inhibitor for certain enzymes by binding to their active sites and preventing substrate access. The pathways involved can include inhibition of enzymatic activity, modulation of protein-protein interactions, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
(a) 2-(3,3-Difluoropyrrolidin-1-yl)-4-nitrobenzaldehyde
This positional isomer places the nitro group at the 4-position instead of the 3-position. For instance, nitro groups at meta positions (3-nitro) may stabilize intermediates differently compared to para (4-nitro) analogs, influencing reaction pathways and product yields .
(b) 4-[4-(Benzylidene-amino)phenylamino]-3-nitrobenzopyran-2-ones
These derivatives, synthesized from 3-nitrobenzaldehyde via condensation with amines, exhibit antimicrobial activity . Compared to 4-(3,3-difluoropyrrolidin-1-yl)-3-nitrobenzaldehyde, the absence of fluorine and the presence of a chromenone ring in these compounds may reduce metabolic stability but enhance planar stacking interactions in biological targets.
Substituent Effects: Fluorinated vs. Non-Fluorinated Derivatives
(a) Fluorinated Pyrrolidine Moieties
The 3,3-difluoropyrrolidine group in the target compound introduces steric bulk and electronegativity, which can improve binding specificity and resistance to oxidative metabolism. For example, in CP-93,393, a fluorinated anxiolytic drug candidate, fluorination contributed to prolonged half-life and reduced cytochrome P450-mediated degradation .
(b) Non-Fluorinated Pyrrolidine Analogs
The difluoro substitution in the target compound may also enhance membrane permeability due to increased lipophilicity.
Metabolic Pathways
In contrast, non-fluorinated pyrrolidines are prone to CYP450-mediated oxidation, leading to shorter half-lives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
